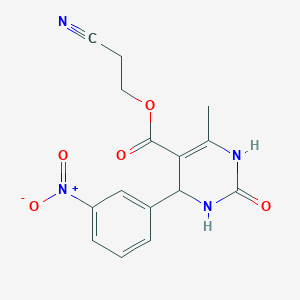![molecular formula C24H25NO3S2 B5175889 5-{4-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5175889.png)
5-{4-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{4-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research in recent years. This compound is commonly referred to as "CTBT" and is known for its potential in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
CTBT has been extensively studied for its potential in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, CTBT has shown promising results in inhibiting the growth and proliferation of cancer cells. In diabetes research, CTBT has been shown to improve insulin sensitivity and glucose uptake. In inflammation research, CTBT has been shown to reduce the production of inflammatory cytokines.
Wirkmechanismus
The mechanism of action of CTBT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CTBT has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. CTBT has also been shown to inhibit the activity of mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB), which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
CTBT has been shown to have various biochemical and physiological effects. In cancer research, CTBT has been shown to induce apoptosis and inhibit angiogenesis. In diabetes research, CTBT has been shown to improve glucose uptake and insulin sensitivity. In inflammation research, CTBT has been shown to reduce the production of inflammatory cytokines and inhibit the migration of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CTBT for lab experiments is its high purity and stability. CTBT has also been shown to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of CTBT is its low solubility, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of CTBT. One direction is to further investigate its potential in the treatment of cancer, diabetes, and inflammation. Another direction is to explore its potential in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of novel CTBT derivatives with improved solubility and efficacy could be a promising direction for future research.
Synthesemethoden
The synthesis of CTBT involves the reaction of 2-(4-cyclohexylphenoxy)ethanol with 4-formylbenzoic acid in the presence of a base catalyst. The resulting product is then reacted with thiosemicarbazide to form CTBT. This synthesis method has been optimized to yield high purity and high yield of CTBT.
Eigenschaften
IUPAC Name |
(5Z)-5-[[4-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3S2/c26-23-22(30-24(29)25-23)16-17-6-10-20(11-7-17)27-14-15-28-21-12-8-19(9-13-21)18-4-2-1-3-5-18/h6-13,16,18H,1-5,14-15H2,(H,25,26,29)/b22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZHZROICVYVPX-JWGURIENSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C=C4C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)/C=C\4/C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5175828.png)
![1-[(4-bromo-3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5175830.png)
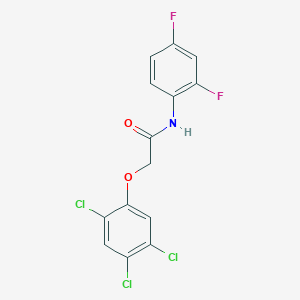
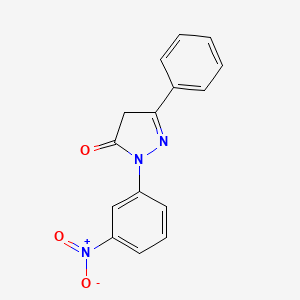
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5175848.png)
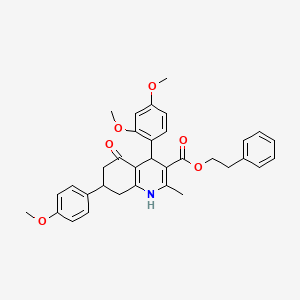
![N-[4-({[(3-methoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5175857.png)
![2-(4-chlorophenyl)-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5175867.png)

![4-[6-amino-5-cyano-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl 2-thiophenecarboxylate](/img/structure/B5175888.png)
![2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5175897.png)
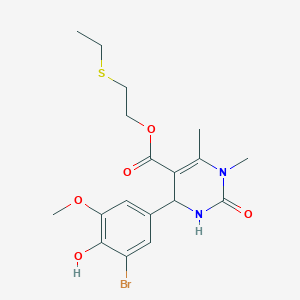
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-difluorophenyl)acetamide](/img/structure/B5175923.png)
